![molecular formula C24H24O6 B2414068 3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate CAS No. 637750-53-9](/img/structure/B2414068.png)
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate
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Overview
Description
The compound “3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate” is a complex organic molecule. It contains several functional groups including an ether group (ethoxyphenoxy), a chromen group (a heterocyclic compound consisting of a benzene ring fused to a heterocyclic pyran ring), and a carboxylate group attached to a cyclohexane ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual rings, followed by the introduction of the functional groups. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The ethoxyphenoxy group would likely provide some degree of polarity to the molecule, while the chromen and cyclohexane rings would contribute to its three-dimensional structure .Chemical Reactions Analysis
As an organic compound with multiple functional groups, “3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate” would be expected to undergo a variety of chemical reactions. The ether group could potentially participate in reactions such as cleavage under acidic conditions, while the carboxylate group could undergo reactions such as esterification or decarboxylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of an ether and carboxylate group could potentially make the compound polar and capable of participating in hydrogen bonding .Scientific Research Applications
Synthesis and Characterization
Researchers have focused on the synthesis and characterization of chromene derivatives, which are known for their potential in medicinal chemistry due to their structural diversity and biological activity. For instance, Boominathan et al. (2011) presented an efficient, one-pot, atom economical multicomponent reaction for synthesizing medicinally promising ethyl 2-amino-3-cyano-4-(2-ethoxy-2-oxoethyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-4-carboxylate derivatives through a tandem Michael addition-cyclization reaction. These derivatives were characterized using spectral and X-ray methods, highlighting their potential in drug discovery and development processes (Boominathan et al., 2011).
Catalytic Activities and Reaction Mechanisms
The compound and its derivatives have also been studied for their catalytic activities and reaction mechanisms. For example, Shaabani et al. (2009) investigated the synthesis of highly functionalized bis(4H-chromene) and 4H-benzo[g]chromene derivatives through an isocyanide-based pseudo-five-component reaction. These compounds were found to have a broad spectrum of biological activity, suggesting their utility in designing new materials and compounds with specific properties (Shaabani et al., 2009).
Structural and Molecular Studies
The structural and molecular aspects of chromene derivatives have been extensively explored to understand their properties and potential applications better. For example, the crystal and molecular structures of ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate and its derivatives were determined using single-crystal X-ray diffraction data. These studies provide insights into the molecular geometry, conformation, and intermolecular interactions of these compounds, which are crucial for their potential applications in various fields (Kaur et al., 2012).
Green Chemistry Approaches
Efforts have been made to synthesize chromene derivatives using green chemistry approaches to minimize environmental impact. For instance, Li et al. (2012) developed three-component reactions catalyzed by L-proline, generating various substituted 4H-chromene derivatives under mild, metal-free conditions. This approach emphasizes the importance of sustainable methods in chemical synthesis and the development of new materials (Li et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
[3-(2-ethoxyphenoxy)-4-oxochromen-7-yl] cyclohexanecarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O6/c1-2-27-19-10-6-7-11-20(19)30-22-15-28-21-14-17(12-13-18(21)23(22)25)29-24(26)16-8-4-3-5-9-16/h6-7,10-16H,2-5,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDIAYXDPZTWMHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4CCCCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate |
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